Ferric citrate

Übersicht

Beschreibung

Zerenex, auch bekannt als Eisen(III)-citrat , ist eine Eisenverbindung, die hauptsächlich als Phosphatbinder eingesetzt wird. Es wird häufig zur Behandlung von Hyperphosphatämie bei Patienten mit terminalem Nierenversagen eingesetzt. Zerenex wirkt, indem es diätetisches Phosphat im Magen-Darm-Trakt bindet und unlösliches Eisen(III)-phosphat bildet, das dann aus dem Körper ausgeschieden wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

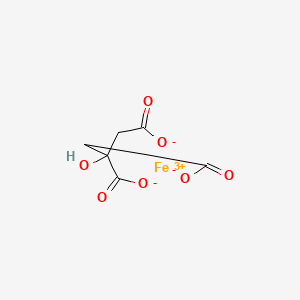

Die Synthese von Eisen(III)-citrat beinhaltet die Reaktion von Eisen(III)-chlorid mit Zitronensäure. Die Reaktion wird typischerweise in einem wässrigen Medium unter kontrollierten pH-Bedingungen durchgeführt, um die Bildung von Eisen(III)-citrat zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

FeCl3+C6H8O7→FeC6H5O7+3HCl

Industrielle Produktionsmethoden

Die industrielle Produktion von Eisen(III)-citrat beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess wird auf hohe Ausbeute und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte wie Kristallisation und Filtration eingesetzt werden, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Photoreduction and Radical Formation

Fe(III)-citrate undergoes ligand-to-metal charge transfer (LMCT) under UV-VIS light (300–500 nm), driving decarboxylation and redox cycling:

-

LMCT excitation :

Radicals form within milliseconds, with quantum yield Φ ≈ 0.02 . -

Decarboxylation :

Central carboxyl groups decarboxylate preferentially due to adjacent hydroxyl groups . -

Oxygen-dependent pathways :

Redox Cycling and Catalytic Degradation

Fe(III)-citrate acts as a photocatalyst in aqueous systems:

Table 2: Photocatalytic Reaction Kinetics

| Step | Reaction | Rate Constant (min⁻¹) | Products |

|---|---|---|---|

| 1 | Reactants → Intermediates | Fe²⁺, CO₂, organic radicals | |

| 2 | Intermediates → Products | H₂O₂, colloidal Fe–C complexes |

Inhibitory Effects on Crystal Growth

Fe(III)-citrate complexes regulate biomineralization:

Table 3: Inhibition of Crystal Growth by Fe(III)-Citrate

Stability and Environmental Impact

Wissenschaftliche Forschungsanwendungen

Introduction to Ferric Citrate

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder and as a source of iron. It is primarily used in the management of chronic kidney disease (CKD), particularly in patients with iron deficiency anemia and hyperphosphatemia. The compound has gained attention for its efficacy in improving iron status while simultaneously controlling serum phosphate levels, which is crucial for patients undergoing dialysis or those with non-dialysis-dependent CKD.

Management of Chronic Kidney Disease

This compound is approved for use in patients with CKD to manage both hyperphosphatemia and iron deficiency anemia. Clinical studies have demonstrated its effectiveness in reducing serum phosphate levels while increasing hemoglobin and other iron parameters.

Clinical Trials and Findings

Several randomized controlled trials have evaluated the efficacy and safety of this compound:

- Phase 2 and Phase 3 Trials : A meta-analysis pooling data from multiple trials indicated that this compound significantly increased transferrin saturation and hemoglobin levels while decreasing serum phosphate concentrations. In one study, patients receiving this compound experienced an increase in hemoglobin from 10.5 g/dL to 11.0 g/dL, alongside a reduction in serum phosphate from 4.5 mg/dL to 3.9 mg/dL .

- Long-term Efficacy : A study involving 233 patients showed that this compound effectively reduced the need for erythropoiesis-stimulating agents (ESAs) by lowering ESA doses without significant changes in hemoglobin levels .

Iron Supplementation

This compound serves as an oral iron replacement therapy, particularly beneficial for patients who cannot tolerate intravenous iron supplementation. It has been shown to effectively replenish iron stores in patients with CKD.

Key Outcomes

- In a clinical trial, this compound increased mean transferrin saturation from 22% to 32% over a treatment period, indicating improved iron absorption and utilization .

- The compound also significantly decreased urinary phosphate excretion by 39%, highlighting its dual role in managing phosphate levels while correcting anemia .

Phosphate Binding

As a phosphate binder, this compound helps control serum phosphorus levels, which is essential for preventing complications associated with elevated phosphorus in CKD patients.

Clinical Evidence

- A randomized trial demonstrated that this compound effectively decreased serum phosphate concentrations compared to placebo, making it a valuable tool in managing hyperphosphatemia .

- The compound's ability to lower circulating fibroblast growth factor 23 (FGF23) levels further supports its role in managing mineral metabolism disorders associated with CKD .

Case Study Overview

A review of various clinical trials provides insights into the applications of this compound:

| Study | Population | Duration | Key Findings |

|---|---|---|---|

| Yokoyama et al., 2014 | CKD Stages 3-5 | 12 weeks | Decreased serum phosphate; increased transferrin saturation and hemoglobin |

| Block et al., 2015 | CKD Stages 3-5 | 12 weeks | Reduced ESA dose; increased ferritin levels |

| Fishbane et al., 2017 | Advanced CKD | 16 weeks | Improved hemoglobin; decreased iFGF23 levels |

| Recent Meta-analysis (2024) | NDD-CKD Patients | Various durations | Significant improvement in hemoglobin and phosphorus control across studies |

Notable Results

- In a study involving patients with non-dialysis-dependent CKD, this compound was associated with significant improvements in hemoglobin levels and reductions in serum phosphate, reinforcing its clinical utility .

- Another analysis highlighted the cost-effectiveness of this compound compared to other treatment modalities, suggesting that it reduces overall healthcare costs associated with managing anemia and hyperphosphatemia .

Wirkmechanismus

Ferric citrate exerts its effects by binding dietary phosphate in the gastrointestinal tract. The ferric iron in this compound binds to phosphate ions, forming insoluble ferric phosphate, which is then excreted in the feces. This reduces the absorption of phosphate from the diet, thereby lowering serum phosphate levels. Additionally, this compound can increase iron stores in the body by providing a source of bioavailable iron .

Vergleich Mit ähnlichen Verbindungen

Eisen(III)-citrat ist im Vergleich zu anderen Phosphatbindern durch seine Doppelfunktion, den Serum-Phosphatspiegel zu senken und die Eisenspeicher zu erhöhen, einzigartig. Ähnliche Verbindungen umfassen:

Sevelamercarbonat: Ein nicht resorbierbares Polymer, das Phosphat im Magen-Darm-Trakt bindet.

Calciumacetat: Ein Calciumbasierter Phosphatbinder, der auch den Serum-Phosphatspiegel senkt.

Lanthancarbonat: Ein weiterer Phosphatbinder, der durch die Bildung von unlöslichem Lanthanphosphat wirkt.

Eisen(III)-citrat zeichnet sich durch seinen zusätzlichen Vorteil aus, bioverfügbares Eisen bereitzustellen, was für Patienten mit Eisenmangel vorteilhaft sein kann .

Biologische Aktivität

Ferric citrate, a compound primarily used as a phosphate binder and iron supplement, has garnered significant attention in recent years due to its multifaceted biological activities. This article explores the compound's mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder to manage hyperphosphatemia in chronic kidney disease (CKD) patients and provides iron supplementation to combat iron deficiency anemia. Its effectiveness in lowering serum phosphate levels while simultaneously improving iron parameters has made it a valuable therapeutic agent in nephrology.

- Phosphate Binding : this compound binds dietary phosphate in the gastrointestinal tract, reducing its absorption and thus lowering serum phosphate levels.

- Iron Supplementation : It releases iron in a bioavailable form, enhancing iron stores and improving hemoglobin levels in patients with anemia.

Case Studies and Clinical Trials

Several studies have demonstrated the efficacy of this compound in managing hyperphosphatemia and anemia in CKD patients:

- Study 1 : A randomized controlled trial involving 90 nondialysis-dependent CKD patients showed that treatment with this compound resulted in a significant reduction in serum phosphate levels by an average of compared to placebo (p < 0.001). Additionally, there was a notable increase in transferrin saturation and ferritin levels .

- Study 2 : A meta-analysis of eight trials with 1281 patients indicated that this compound significantly decreased serum phosphate concentrations (WMD, ; p < 0.001) and increased hemoglobin levels (WMD, ; p < 0.001) compared to control groups .

- Study 3 : Research on ammonium this compound (AFC) revealed its ability to induce ferroptosis in non-small-cell lung carcinoma (NSCLC) cell lines, demonstrating its potential anti-cancer properties by promoting oxidative stress injury and inhibiting autophagy .

Data Tables

Biological Activity Insights

This compound's biological activity extends beyond phosphate binding and iron supplementation:

- Ferroptosis Induction : Recent studies have indicated that this compound may induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in cancer cells .

- Oxidative Stress Modulation : this compound has been shown to elevate reactive oxygen species (ROS) levels, which can lead to oxidative stress-induced cell death in cancerous cells .

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOYSMITVOQOS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FeO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3522-50-7 (Parent), Array | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037657 | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-05-8, 3522-50-7, 28633-45-6 | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, iron(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.